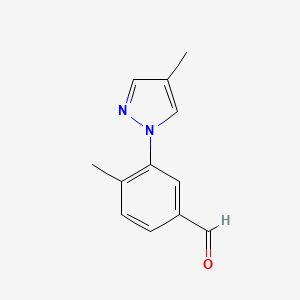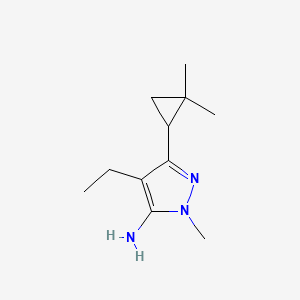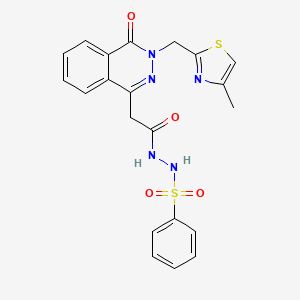
N'-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)benzenesulfonohydrazide is a complex organic compound featuring a thiazole ring, a phthalazinone moiety, and a benzenesulfonohydrazide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)benzenesulfonohydrazide typically involves multi-step organic reactionsCommon reagents used in these reactions include thiosemicarbazide, chloroacetyl chloride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phthalazinone moiety can be reduced to form dihydrophthalazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzenesulfonohydrazide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the phthalazinone moiety can produce dihydrophthalazines .
Aplicaciones Científicas De Investigación
N’-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)benzenesulfonohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N’-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The thiazole ring and phthalazinone moiety can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives and phthalazinone-based molecules. Examples include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
N’-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)benzenesulfonohydrazide is unique due to its combination of a thiazole ring, phthalazinone moiety, and benzenesulfonohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C21H19N5O4S2 |
|---|---|
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
N'-(benzenesulfonyl)-2-[3-[(4-methyl-1,3-thiazol-2-yl)methyl]-4-oxophthalazin-1-yl]acetohydrazide |
InChI |
InChI=1S/C21H19N5O4S2/c1-14-13-31-20(22-14)12-26-21(28)17-10-6-5-9-16(17)18(24-26)11-19(27)23-25-32(29,30)15-7-3-2-4-8-15/h2-10,13,25H,11-12H2,1H3,(H,23,27) |
Clave InChI |
UCVAYJJUOYAERY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)CN2C(=O)C3=CC=CC=C3C(=N2)CC(=O)NNS(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B13076368.png)
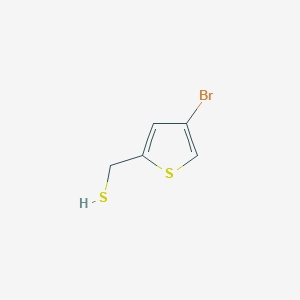
![4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076380.png)
![3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13076381.png)


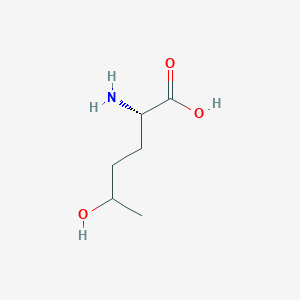
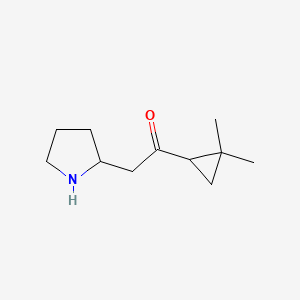
![4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine](/img/structure/B13076415.png)


